molecular formula C16H10AsN2Na3O10S2 B1310252 Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate CAS No. 53669-45-7

Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate

Cat. No.: B1310252
CAS No.: 53669-45-7
M. Wt: 598.3 g/mol
InChI Key: OTXUILGVOVHXKC-UHFFFAOYSA-K
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Description

Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is a synthetic organic compound known for its vivid coloration and complex structure. This compound is often used as a dye and in various analytical applications due to its unique chemical properties. It is characterized by the presence of an arsonophenyl group, an azo linkage, and multiple sulfonate groups, which contribute to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This reaction forms a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.

    Arsonation: The resulting azo compound undergoes arsonation, where an arsonic acid derivative is introduced to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pH, and reagent concentrations being critical parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso or nitro derivatives.

    Reduction: The azo group can be reduced to form corresponding amines, which can further react to form various derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, sulfonating agents.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is used as a reagent for the detection and quantification of various metal ions due to its ability to form colored complexes.

Biology

In biological research, this compound is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.

Medicine

Industry

Industrially, it is used in the manufacture of dyes and pigments, providing vibrant colors for textiles, inks, and plastics.

Mechanism of Action

The compound exerts its effects primarily through its ability to form complexes with metal ions. The azo group can coordinate with metal ions, leading to a change in color that is used for detection and quantification. The sulfonate groups enhance its solubility in water, making it suitable for various aqueous applications.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-[(O-arsonophenyl)azo]-3-hydroxynaphthalene-2,7-disulphonate
  • Trisodium 4-[(O-arsonophenyl)azo]-3-aminonaphthalene-2,7-disulphonate

Uniqueness

Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties such as high solubility, strong coloration, and the ability to form stable complexes with metal ions. This makes it particularly valuable in analytical chemistry and industrial applications.

Properties

CAS No.

53669-45-7

Molecular Formula

C16H10AsN2Na3O10S2

Molecular Weight

598.3 g/mol

IUPAC Name

trisodium;3-hydroxy-4-[[2-[hydroxy(oxido)arsoryl]phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C16H13AsN2O10S2.3Na/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23;;;/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3

InChI Key

OTXUILGVOVHXKC-UHFFFAOYSA-K

SMILES

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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